molecular formula C13H6ClF3O B1323922 2-Chloro-3',4',5',-trifluorobenzophenone CAS No. 746651-94-5

2-Chloro-3',4',5',-trifluorobenzophenone

Cat. No. B1323922
M. Wt: 270.63 g/mol
InChI Key: MNKKLDZGIKCDAZ-UHFFFAOYSA-N
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Description

2-Chloro-3’,4’,5’-trifluorobenzophenone (CTFP) is a chemical compound consisting of a benzophenone moiety with a trifluoromethyl group and a chlorine atom attached to the benzene ring. It has a molecular formula of C13H6ClF3O .


Molecular Structure Analysis

The molecular structure of 2-Chloro-3’,4’,5’,-trifluorobenzophenone consists of a benzophenone core, which is a conjugated system of two benzene rings connected by a carbonyl group. This compound also has a trifluoromethyl group and a chlorine atom attached to the benzene ring . The average mass of this compound is 270.634 Da .

Scientific Research Applications

Synthesis and Reactivity

Synthesis of Fluorinated Compounds
2-Chloro-3',4',5'-trifluorobenzophenone and its derivatives have been involved in synthesizing various fluorinated compounds. The introduction of fluorine-containing, electron-withdrawing substituents into the aromatic ring reinforces the activation of the halogen substituent towards nucleophilic attack, enabling several nucleophilic substitution reactions. For instance, SF5, CF3S, and C2F5S analogues of trifluralin (Treflan®) were prepared, showcasing the compound's utility in synthesizing agriculturally significant chemicals (Sipyagin et al., 2004).

Chemical Reactions and Analysis
The compound and its close relatives have been pivotal in various chemical reactions, including synthesis and characterization. For example, the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline from 2-Chloro-4-aminophenol showcased a reaction with a high yield and environmental friendliness (Wen Zi-qiang, 2007). Additionally, the synthesis of 7-chloro-9-(2'-chlorophenyl)-2,3-dihydroacridin-4(1H)-one from 2-amino-2',5-dichlorobenzophenone demonstrated its role in creating compounds for photo physical property analysis (R. Satheeshkumar et al., 2017).

Material Science

Development of Polyimides
2-Chloro-3',4',5'-trifluorobenzophenone is also significant in the field of materials science, particularly in the development of polymers. For instance, novel polyimides with good thermal stability and dielectric properties were synthesized using asymmetric trifluoromethylated aromatic diamines derived from the compound. These polyimides demonstrated excellent properties such as high thermal stability, good solubility, and favorable dielectric constants, making them suitable for various applications (Bu et al., 2011).

Environmental Applications

Degradation of Persistent Organic Pollutants
The compound's derivatives have been studied in the context of environmental remediation, particularly in the degradation of persistent organic pollutants. For instance, a study on the electro-oxidation of 5-Chloro-2-(2,4-dichlorophenoxy)phenol, a persistent organic pollutant, outlined the formation of intermediate organo-chlorinated compounds and quantified the concentration of highly-polychlorinated dibenzo-p-dioxins and dibenzofurans during the process (Solá-Gutiérrez et al., 2019).

Molecular Structure and Properties Analysis

Structure and Property Analysis
In-depth studies on the molecular structure and properties of compounds related to 2-Chloro-3',4',5'-trifluorobenzophenone have been conducted, providing insights into their chemical behavior and potential applications. For example, the crystal structure analysis of three trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors provided valuable information on the molecular arrangement and interactions, crucial for understanding their biological activity (Li et al., 2005).

Safety And Hazards

The safety data sheet for 2-Chloro-3’,4’,5’,-trifluorobenzophenone can be viewed and downloaded for free at Echemi.com . It’s important to refer to this document for detailed information on safety measures, handling, storage, and disposal.

properties

IUPAC Name

(2-chlorophenyl)-(3,4,5-trifluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6ClF3O/c14-9-4-2-1-3-8(9)13(18)7-5-10(15)12(17)11(16)6-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNKKLDZGIKCDAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C(=C2)F)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641446
Record name (2-Chlorophenyl)(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3',4',5',-trifluorobenzophenone

CAS RN

746651-94-5
Record name (2-Chlorophenyl)(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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